molecular formula C26H25N3O B4539999 N-(4-butylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide

N-(4-butylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No. B4539999
M. Wt: 395.5 g/mol
InChI Key: VTLZRNUVRYKTCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as "N-(4-butylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide," often involves complex chemical reactions. One approach is the mediated-acid intramolecular cyclisation of amino-pyridyl-butenes, leading to C-2 pyridyl substituted quinolines, which are then oxidized to their aromatic analogues. This method has been demonstrated with various quinoline derivatives, showing the versatility and adaptability of quinoline synthesis techniques (Méndez et al., 2001).

Molecular Structure Analysis

Quinoline derivatives exhibit complex molecular structures that are crucial for their chemical behavior and potential applications. The study of polymorphic modifications of quinoline compounds, for instance, reveals the impact of crystal packing and molecular interactions on their physical properties. Such analyses contribute to a deeper understanding of how structural variations influence the compound's characteristics and functionalities (Shishkina et al., 2018).

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, leading to diverse chemical properties. For example, the cyclization of lithiated quinoline carboxamides can produce a range of polycyclic heterocycles, such as pyrrolopyridines and azaspirocyclic beta-lactams. These reactions highlight the reactivity and functional versatility of quinoline derivatives in synthetic chemistry (Clayden et al., 2005).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and crystalline forms, are influenced by their molecular structures. The study of these properties is essential for understanding the compound's behavior in different environments and potential applications. For example, the synthesis and characterization of specific quinoline derivatives can provide insights into their stability, solubility, and reactivity, which are crucial for their practical applications (Bonacorso et al., 2018).

properties

IUPAC Name

N-(4-butylphenyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c1-3-4-6-19-9-11-21(12-10-19)28-26(30)23-16-25(20-7-5-14-27-17-20)29-24-13-8-18(2)15-22(23)24/h5,7-17H,3-4,6H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLZRNUVRYKTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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